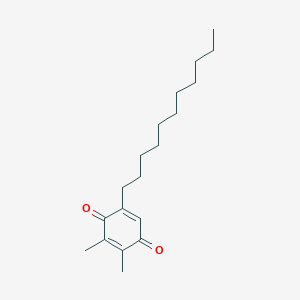
5-Aminobenzene-1,2,4-tricarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Aminobenzene-1,2,4-tricarbonitrile is an organic compound with the molecular formula C9H4N4 It is a derivative of benzene, where three cyano groups (–CN) and one amino group (–NH2) are attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
5-Aminobenzene-1,2,4-tricarbonitrile can be synthesized through several methods. One common approach involves the reaction of malononitrile with aromatic amines under specific conditions. For example, the dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of catalysts to enhance reaction efficiency.
化学反応の分析
Types of Reactions
5-Aminobenzene-1,2,4-tricarbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or sodium amide can be used under high-temperature conditions.
Electrophilic Aromatic Substitution: Reagents like nitric acid and sulfuric acid are commonly used for nitration and sulfonation reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while sulfonation can produce sulfonic acid derivatives.
科学的研究の応用
5-Aminobenzene-1,2,4-tricarbonitrile has several applications in scientific research:
作用機序
The mechanism of action of 5-Aminobenzene-1,2,4-tricarbonitrile involves its interaction with various molecular targets. The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The cyano groups can act as electron-withdrawing groups, affecting the compound’s reactivity and stability .
類似化合物との比較
Similar Compounds
Benzene-1,2,4-tricarbonitrile: Similar structure but lacks the amino group.
1,2,4,5-Tetraaminobenzene: Contains four amino groups instead of one.
Uniqueness
5-Aminobenzene-1,2,4-tricarbonitrile is unique due to the presence of both amino and cyano groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .
特性
CAS番号 |
105465-33-6 |
|---|---|
分子式 |
C9H4N4 |
分子量 |
168.15 g/mol |
IUPAC名 |
5-aminobenzene-1,2,4-tricarbonitrile |
InChI |
InChI=1S/C9H4N4/c10-3-6-1-8(5-12)9(13)2-7(6)4-11/h1-2H,13H2 |
InChIキー |
XFQMCZRODMFOOO-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1C#N)N)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


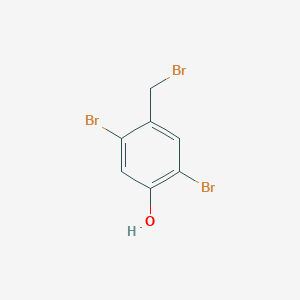
![1-Nitro-4-{1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14316455.png)
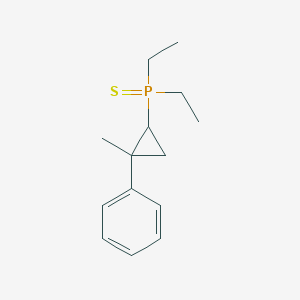

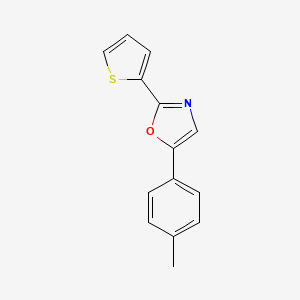
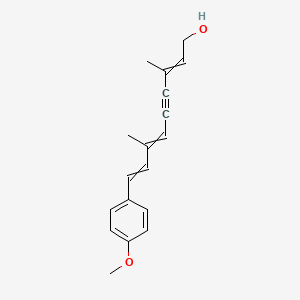
![Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide](/img/structure/B14316495.png)
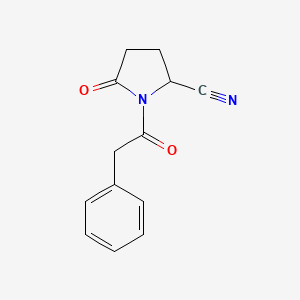

![6,7-Dimethyl-1,4,9,12-tetraoxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14316519.png)
![3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile](/img/structure/B14316520.png)
![[(5-Amino-2-chlorophenyl)sulfanyl]acetic acid](/img/structure/B14316527.png)

